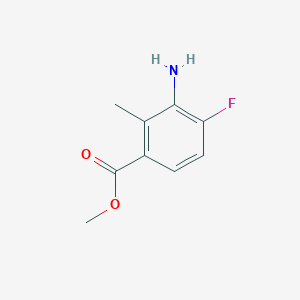

Methyl 3-amino-4-fluoro-2-methylbenzoate

Description

Overview of Amino-Fluorinated Benzoate (B1203000) Esters as Versatile Building Blocks

Amino-fluorinated benzoate esters represent a specialized and highly valuable subclass of substituted benzoate esters. These molecules incorporate both an amino group (-NH2) and a fluorine atom (-F) on the aromatic ring. This combination of functional groups imparts unique electronic properties and reactivity, making them powerful building blocks in advanced chemical synthesis. enamine.net

The presence of fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. beilstein-journals.org Consequently, fluorine-containing compounds are prevalent in many commercial drugs. enamine.net The amino group provides a reactive handle for a variety of chemical transformations, such as diazotization, acylation, and the formation of nitrogen-containing heterocycles.

The strategic placement of amino and fluoro substituents on the benzoate scaffold allows chemists to fine-tune the properties of the resulting molecules. This makes amino-fluorinated benzoate esters sought-after intermediates for the synthesis of complex and biologically active compounds. enamine.netlifechemicals.com

Positioning of Methyl 3-amino-4-fluoro-2-methylbenzoate within Advanced Chemical Synthesis

This compound is a trifunctional aromatic compound that serves as a key intermediate in the synthesis of more complex molecules. Its structure, featuring an amino group, a fluorine atom, and a methyl group on the benzoate ring, allows for a range of chemical modifications.

While specific research findings on this compound are not extensively documented in publicly available, non-commercial literature, its utility can be inferred from the reactivity of its functional groups and by examining similar compounds. For example, related molecules like Methyl 3-Fluoro-4-Nitrobenzoate are known to be valuable precursors in the synthesis of pharmaceuticals and agrochemicals, where the nitro group can be reduced to an amine, opening pathways to biologically active compounds. innospk.com Similarly, other amino-fluorobenzoate derivatives are important intermediates. For instance, 2-Amino-3-fluorobenzoic acid is a precursor for the synthesis of certain anti-inflammatory agents and other therapeutic compounds. orgsyn.org

The specific substitution pattern of this compound offers distinct synthetic advantages. The positions of the amino, fluoro, and methyl groups influence the regioselectivity of subsequent reactions, providing a pathway to specific isomers of more complex target molecules.

Table 1: Chemical and Physical Properties of a Related Compound: Methyl 3-amino-4-fluorobenzoate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 3-amino-4-fluorobenzoate | nih.gov |

| Molecular Formula | C8H8FNO2 | nih.gov |

| Molecular Weight | 169.15 g/mol | nih.gov |

| CAS Number | 369-26-6 | nih.gov |

Historical Context of Related Anilino- and Fluoro-Aromatic Compounds in Synthetic Chemistry

The development of synthetic chemistry has been significantly influenced by the discovery and application of anilino and fluoro-aromatic compounds.

Anilino Compounds: The history of aniline (B41778), the simplest aromatic amine, dates back to the early 19th century. In 1826, Otto Unverdorben first isolated it from the destructive distillation of indigo (B80030). trc-leiden.nlwikipedia.org Friedlieb Runge later isolated a substance from coal tar in 1834 that he named "kyanol." trc-leiden.nlwikipedia.org In 1840, Carl Julius Fritzsche obtained an oil from treating indigo with caustic potash and named it "aniline." trc-leiden.nlwikipedia.org It was later recognized that these were all the same compound. trc-leiden.nl A major breakthrough occurred in 1856 when William Henry Perkin, a student of August Wilhelm von Hofmann, accidentally synthesized the first synthetic dye, mauveine, from aniline. wikipedia.orgyoutube.com This discovery launched the synthetic dye industry and established aniline as a cornerstone of industrial organic chemistry. trc-leiden.nlwikipedia.org

Fluoro-Aromatic Compounds: The field of organofluorine chemistry began even before the isolation of elemental fluorine by Henri Moissan in 1886. nih.gov Early attempts to directly fluorinate aromatic compounds were often met with explosive results due to the high reactivity of fluorine. nih.gov A significant advancement came in 1927 with the development of the Schiemann reaction, which provided a reliable method for introducing fluorine into aromatic rings via the thermal decomposition of diazonium fluoroborates. nih.gov Another key development was the use of halogen exchange reactions, such as the conversion of chloroaromatics to fluoroaromatics using potassium fluoride, first reported by Gottlieb in 1936. nih.gov These methods paved the way for the synthesis of a wide range of fluoro-aromatic compounds, which have since become indispensable in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom. numberanalytics.comnih.gov

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-amino-4-fluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLABKPUGZTDBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Amino 4 Fluoro 2 Methylbenzoate

Established Synthetic Pathways and Precursors

The synthesis of methyl 3-amino-4-fluoro-2-methylbenzoate typically starts from a commercially available or readily synthesized substituted benzoic acid. The order of introduction of the functional groups is crucial to the success of the synthesis. A plausible and commonly employed strategy involves the initial preparation of a nitro- and fluoro-substituted benzoic acid, followed by esterification, and finally, reduction of the nitro group to an amine.

Esterification Reactions for Substituted Benzoic Acid Precursors

The conversion of a substituted benzoic acid to its corresponding methyl ester is a fundamental and well-established reaction in organic synthesis. For the synthesis of this compound, the precursor would be 3-amino-4-fluoro-2-methylbenzoic acid.

A common method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.gov The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product.

Another effective method involves the use of thionyl chloride (SOCl₂). chemicalbook.com In this procedure, the benzoic acid is first converted to its more reactive acid chloride, which then readily reacts with methanol to form the methyl ester. This method is often preferred for its high yield and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed. A general procedure involves dissolving the aminobenzoic acid in methanol and adding thionyl chloride dropwise at a low temperature, followed by refluxing the mixture. chemicalbook.com

A milder alternative for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol. This method offers the advantage of proceeding at room temperature and generally results in good to excellent yields of the corresponding amino acid methyl ester hydrochlorides. nih.gov

Table 1: Comparison of Esterification Methods for Substituted Benzoic Acids

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier | Methanol, H₂SO₄ or HCl | Reflux | Inexpensive reagents | Reversible reaction, may require excess alcohol |

| Thionyl Chloride | Thionyl chloride, Methanol | 0°C to reflux | High yield, irreversible | Harsh reagents, generates corrosive byproducts |

| TMSCl/Methanol | Trimethylchlorosilane, Methanol | Room temperature | Mild conditions, good yields | TMSCl is moisture sensitive |

Aromatic Amination Strategies in Benzoate (B1203000) Ester Synthesis

The introduction of the amino group at the C3 position is a critical step. A common and efficient strategy is the reduction of a nitro group at the same position. Therefore, a key precursor in the synthesis of this compound is often methyl 4-fluoro-2-methyl-3-nitrobenzoate.

The catalytic hydrogenation of a nitroaromatic compound is a widely used method for the synthesis of anilines. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. The reaction is generally clean and proceeds with high yield.

For instance, the reduction of a nitro ester like methyl 4-fluoro-3-nitrobenzoate can be achieved using hydrogen gas in the presence of a catalyst. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can be optimized to achieve the desired transformation efficiently.

Another approach for the reduction of nitroarenes is the use of metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or chemical reduction with metals like iron, tin, or zinc in acidic media.

Fluorination Techniques in Aromatic Systems

The introduction of a fluorine atom onto the aromatic ring can be achieved through several methods. One of the most common is the Sandmeyer reaction or the related Balz-Schiemann reaction. patsnap.com

The Sandmeyer reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) halide. patsnap.com For fluorination, a modification of this reaction is often used.

The Balz-Schiemann reaction is a specific method for the synthesis of aryl fluorides from aryl diazonium tetrafluoroborates. In this reaction, an aromatic amine is treated with nitrous acid in the presence of tetrafluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. This salt is then heated to induce thermal decomposition, which results in the formation of the aryl fluoride, nitrogen gas, and boron trifluoride. google.com

For the synthesis of this compound, one could envision a pathway starting from 3-amino-2-methylbenzoic acid. This precursor could be subjected to a Sandmeyer-type reaction to introduce the fluorine atom at the 4-position. However, the regioselectivity of this reaction would need to be carefully controlled.

Alternatively, electrophilic fluorinating agents can be used to directly introduce a fluorine atom onto an activated aromatic ring. Reagents such as Selectfluor® (F-TEDA-BF₄) are powerful electrophilic fluorinating agents, but their use requires careful consideration of the directing effects of the existing substituents on the ring to achieve the desired regioselectivity.

Methylation Approaches on the Aromatic Ring System

The introduction of the methyl group at the C2 position presents a significant synthetic challenge, especially in the presence of other functional groups.

One potential strategy is to start with a precursor that already contains the methyl group, such as 3-amino-2-methylbenzoic acid or 4-fluoro-2-methylbenzoic acid. google.combiosynth.com The synthesis of 4-fluoro-2-methylbenzoic acid has been reported via a Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis. google.com

Another approach is directed ortho metalation (DoM) . This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the ortho position with a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophilic methylating agent, such as methyl iodide. For a substrate like methyl 3-amino-4-fluorobenzoate, the amino group or a protected derivative could potentially act as a DMG, directing methylation to the C2 position. However, the feasibility and efficiency of this approach would depend on the specific substrate and reaction conditions.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficient and selective transformations.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of C-N bonds. wikipedia.org This reaction could potentially be employed to construct the 3-amino functionality. For example, a precursor such as methyl 3-bromo-4-fluoro-2-methylbenzoate could be coupled with an ammonia (B1221849) equivalent or a protected amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the success of this reaction and often involves bulky, electron-rich phosphines.

Table 2: Key Precursors and their Synthetic Transformations

| Precursor | Transformation | Reagents/Reaction Type | Target Functional Group |

| 3-Amino-4-fluoro-2-methylbenzoic acid | Esterification | Methanol, Acid catalyst or SOCl₂ | Methyl ester |

| Methyl 4-fluoro-2-methyl-3-nitrobenzoate | Reduction | H₂, Pd/C or other reducing agents | Amino group |

| 3-Amino-2-methylbenzoic acid | Fluorination | Sandmeyer/Balz-Schiemann reaction | Fluoro group |

| Methyl 3-amino-4-fluorobenzoate | Methylation | Directed ortho metalation (DoM) | Methyl group |

| Methyl 3-bromo-4-fluoro-2-methylbenzoate | Amination | Buchwald-Hartwig amination | Amino group |

Hydrogenation Methodologies for Nitro Precursors

A primary and widely utilized method for the synthesis of aromatic amines like this compound is the reduction of a corresponding nitro-substituted precursor. The direct precursor for the target molecule is Methyl 4-fluoro-2-methyl-3-nitrobenzoate. The transformation of the nitro group (-NO₂) to an amino group (-NH₂) is typically achieved through catalytic hydrogenation.

This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include Raney Nickel, palladium-on-carbon (Pd/C), and platinum(IV) oxide (PtO₂). The reaction is generally performed in a suitable solvent, such as methanol or ethanol, under controlled pressure and temperature.

A representative procedure for a structurally similar compound, the synthesis of Methyl 3-amino-4-methylbenzoate from its nitro precursor, involves subjecting the nitro ester to hydrogenation in a Parr shaker apparatus using Raney Nickel as the catalyst. innospk.com The reaction proceeds in a methanol solvent under a hydrogen pressure of 50 psi for several hours. innospk.com After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the aminobenzoate product in high yield. innospk.com This general methodology is readily adaptable for the synthesis of this compound from Methyl 4-fluoro-2-methyl-3-nitrobenzoate.

Below is a table summarizing typical conditions for the hydrogenation of nitroaromatic esters, based on analogous preparations.

Table 1: Typical Reaction Conditions for Hydrogenation of Nitroaromatic Esters

| Parameter | Condition |

|---|---|

| Substrate | Methyl 4-fluoro-2-methyl-3-nitrobenzoate |

| Catalyst | Raney Ni or Pd/C |

| Reagent | Hydrogen (H₂) |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) |

| Pressure | 2-5 bar (approx. 30-75 psi) |

| Temperature | Room Temperature to 50°C |

| Reaction Time | 4-12 hours |

Palladium-Catalyzed Alkoxycarbonylation in Related Syntheses

Palladium-catalyzed alkoxycarbonylation represents a powerful and versatile method for the synthesis of aromatic esters, and its principles are relevant to the formation of structures like this compound. frontiersin.org This type of reaction typically involves the coupling of an aryl halide or triflate with carbon monoxide (CO) and an alcohol in the presence of a palladium catalyst to form a carboxylate ester. chemicalbook.comechemi.com

This methodology offers an alternative pathway to introduce the methyl ester group onto a pre-functionalized aromatic ring. For instance, a hypothetical route could involve a starting material like 3-amino-4-fluoro-2-methyl-iodobenzene, which would then undergo palladium-catalyzed alkoxycarbonylation with methanol and carbon monoxide.

The efficiency and success of these reactions often depend on the choice of ligands for the palladium catalyst, the base used, and the reaction conditions such as temperature and CO pressure. chemicalbook.com Various phosphine (B1218219) ligands have been developed to fine-tune the catalytic activity and selectivity. frontiersin.org While not the most common route for the title compound, palladium-catalyzed reactions are a cornerstone of modern organic synthesis for creating C-C and C-heteroatom bonds in the construction of complex aromatic molecules. youtube.com

Table 2: Components of a Typical Palladium-Catalyzed Alkoxycarbonylation

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | Iodo-, Bromo-, or Chloro-arene | Aromatic substrate |

| CO Source | Carbon Monoxide (gas) or a CO precursor | Provides the carbonyl group |

| Alcohol | Methanol (for methyl ester) | Nucleophile |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Facilitates the C-C bond formation |

| Ligand | Triphenylphosphine (PPh₃), Xantphos | Stabilizes and activates the catalyst |

| Base | Triethylamine (Et₃N), K₂CO₃ | Neutralizes acid by-products |

| Solvent | DMF, Toluene (B28343), Acetonitrile | Dissolves reactants |

Regioselective Synthesis and Isomer Control

The synthesis of a polysubstituted benzene (B151609) derivative like this compound requires precise control over the placement of each functional group on the aromatic ring. This control, known as regioselectivity, is dictated by the electronic and steric properties of the substituents already present on the ring during electrophilic aromatic substitution reactions. acs.org

Strategies for Positional Selectivity of Amino and Fluoro Groups

The relative positions of the amino and fluoro groups (meta to each other, with fluorine at position 4 and the amino group at position 3) are critical. Achieving this specific arrangement relies on the directing effects of the substituents during the synthetic sequence. The amino group is a strongly activating, ortho-, para-director, while the fluoro group is a deactivating, yet also ortho-, para-director. quora.comvedantu.com

A logical synthetic approach would involve introducing these groups in a sequence that ensures the desired regiochemistry. Typically, the amino group is introduced in a protected form, such as a nitro group (-NO₂), which is a strong deactivating meta-director.

A plausible synthetic route would start with an aromatic ring already containing substituents that will direct the incoming nitro group to the desired position. For example, starting with 3-fluoro-2-methylbenzoic acid, the nitration step would be directed by the existing fluoro and methyl groups. The fluorine atom directs ortho- and para-, while the methyl group also directs ortho- and para-. The position meta to the fluorine and ortho to the methyl group (C3) would be a likely site for nitration, influenced by the combined directing effects and steric hindrance. Subsequent reduction of the nitro group, as described in section 2.2.2, would yield the final amine.

Control of Methyl Group Placement on the Aromatic Ring

The placement of the methyl group at position 2 is established early in the synthesis. The starting material must contain the methyl group in the correct location relative to other functionalities. For example, starting with a toluene derivative and functionalizing it is a common strategy.

Green Chemistry Principles in Synthetic Route Design for this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substances. frontiersin.orgresearchgate.net These principles can be applied to the synthesis of this compound to create more sustainable routes.

Catalysis: The use of catalytic hydrogenation for the reduction of the nitro group is inherently a green process. Catalysts are used in small amounts and can often be recovered and reused, minimizing waste compared to stoichiometric reductants like iron or tin in acidic media. nih.gov

Atom Economy: The hydrogenation step exhibits high atom economy, as the primary reactants (the nitro compound and hydrogen gas) are incorporated into the product, with water being the only significant byproduct.

Safer Solvents and Reagents: Green chemistry encourages the use of safer solvents. While traditional syntheses may use solvents like DMF or chlorinated hydrocarbons, modern approaches seek to replace them with greener alternatives such as ethanol, 2-methyl-tetrahydrofuran, or even water where possible. nih.gov For the esterification step, using enzyme-catalyzed reactions or solid acid catalysts could avoid the use of corrosive reagents like thionyl chloride or concentrated sulfuric acid.

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis or continuous flow processes, can significantly reduce reaction times and energy consumption compared to conventional heating methods. innospk.comfrontiersin.org These techniques can lead to higher yields and improved process control. innospk.com

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable. nih.gov

Chemical Reactivity and Derivatization of Methyl 3 Amino 4 Fluoro 2 Methylbenzoate

Reactions Involving the Aromatic Amino Group

The presence of the amino group on the aromatic ring is a key feature influencing the chemical behavior of Methyl 3-amino-4-fluoro-2-methylbenzoate. The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and susceptible to reaction with various electrophiles.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The aromatic amino group of this compound can readily undergo acylation and sulfonylation reactions to form the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activity.

Acylation: In a typical acylation reaction, the amino group attacks an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The base serves to neutralize the acid generated during the reaction and to deprotonate the amino group, increasing its nucleophilicity. The reaction results in the formation of an N-aryl amide.

| Acylating Agent | Base | Product |

| Acetyl chloride | Pyridine | Methyl 3-(acetylamino)-4-fluoro-2-methylbenzoate |

| Benzoyl chloride | Triethylamine | Methyl 3-(benzamido)-4-fluoro-2-methylbenzoate |

| Acetic anhydride | Sodium acetate | Methyl 3-(acetylamino)-4-fluoro-2-methylbenzoate |

Sulfonylation: Similarly, sulfonylation involves the reaction of the amino group with a sulfonyl chloride in the presence of a base to yield a sulfonamide. Sulfonamides are an important class of compounds with a wide range of pharmaceutical applications.

| Sulfonylating Agent | Base | Product |

| Benzenesulfonyl chloride | Pyridine | Methyl 4-fluoro-2-methyl-3-(phenylsulfonamido)benzoate |

| p-Toluenesulfonyl chloride | Sodium hydroxide | Methyl 4-fluoro-2-methyl-3-(tosylamino)benzoate |

| Methanesulfonyl chloride | Triethylamine | Methyl 4-fluoro-2-methyl-3-(methylsulfonamido)benzoate |

Diazotization and Subsequent Transformations

The aromatic amino group can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, known as Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, to introduce a wide range of functional groups onto the aromatic ring.

Sandmeyer Reaction: This reaction utilizes copper(I) salts to replace the diazonium group with a halide (Cl, Br) or a cyano group.

| Reagent | Product |

| Copper(I) chloride (CuCl) | Methyl 3-chloro-4-fluoro-2-methylbenzoate |

| Copper(I) bromide (CuBr) | Methyl 3-bromo-4-fluoro-2-methylbenzoate |

| Copper(I) cyanide (CuCN) | Methyl 3-cyano-4-fluoro-2-methylbenzoate |

Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) and then thermally decomposed.

| Reaction | Product |

| Fluoroboric acid (HBF₄), then heat | Methyl 3,4-difluoro-2-methylbenzoate |

Gomberg-Bachmann Reaction: This reaction is used to form biaryl compounds by treating the diazonium salt with an aromatic compound, often under basic conditions.

| Aromatic Reagent | Product |

| Benzene (B151609) | Methyl 3'-aryl-4-fluoro-2-methyl-[1,1'-biphenyl]-3-carboxylate |

Condensation Reactions for Schiff Base Derivatives

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases is a reversible reaction, and the equilibrium can be shifted towards the product by removing water from the reaction mixture.

| Carbonyl Compound | Catalyst | Product (Schiff Base) |

| Benzaldehyde | Acetic acid | Methyl 4-fluoro-3-((E)-benzylideneamino)-2-methylbenzoate |

| Acetone | p-Toluenesulfonic acid | Methyl 4-fluoro-3-((E)-isopropylideneamino)-2-methylbenzoate |

| Cyclohexanone | Formic acid | Methyl 3-((E)-cyclohexylideneamino)-4-fluoro-2-methylbenzoate |

Cyclization Reactions to Form Heterocyclic Systems (e.g., Pyrimidines)

The amino group, in conjunction with the adjacent ester functionality, can participate in cyclization reactions to form various heterocyclic systems. One notable example is the synthesis of pyrimidine derivatives. For instance, reaction with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a pyrimidine ring, a core structure in many biologically active molecules.

The specific reaction conditions and the nature of the cyclizing agent will determine the final structure of the heterocyclic product. These reactions are invaluable for the construction of complex molecular architectures from a relatively simple starting material.

Transformations of the Ester Moiety

The methyl ester group in this compound provides another site for chemical modification, primarily through hydrolysis.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-fluoro-2-methylbenzoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is carried out by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an excess of water. The reaction is an equilibrium process, and the use of a large amount of water drives the equilibrium towards the formation of the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid.

| Condition | Product |

| Aqueous HCl, heat | 3-amino-4-fluoro-2-methylbenzoic acid |

| Aqueous NaOH, heat, then H₃O⁺ | 3-amino-4-fluoro-2-methylbenzoic acid |

The resulting carboxylic acid is a versatile building block that can undergo further reactions, such as conversion to acyl chlorides, amides, or other esters, thereby expanding the synthetic utility of the original molecule.

Transesterification with Different Alcohols

The methyl ester group of this compound can be converted to other esters through transesterification. This reaction involves exchanging the methyl group of the ester with a different alkyl group from an alcohol, typically in the presence of an acid or base catalyst. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. ucla.edu

Common conditions for transesterification include:

Acid Catalysis: Using a strong acid like sulfuric acid (H₂SO₄) or a solid acid catalyst. The acid protonates the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by the new alcohol. ucla.edumdpi.com

Base Catalysis: Using a strong base such as a sodium alkoxide (e.g., sodium ethoxide). The base deprotonates the alcohol to form a more potent nucleophile, which then attacks the ester's carbonyl carbon. ucla.edu

The reaction allows for the synthesis of a variety of ester derivatives, which can modify the compound's physical and chemical properties, such as solubility and volatility.

Table 1: Examples of Transesterification Reactions

| Reactant Alcohol | Catalyst Type | Product |

|---|---|---|

| Ethanol | Acid (e.g., H₂SO₄) | Ethyl 3-amino-4-fluoro-2-methylbenzoate |

| Propan-2-ol | Acid (e.g., H₂SO₄) | Isopropyl 3-amino-4-fluoro-2-methylbenzoate |

Reduction to Alcohol Functions

The ester functional group in this compound can be reduced to a primary alcohol, yielding (3-amino-4-fluoro-2-methylphenyl)methanol. This transformation requires a potent reducing agent capable of reducing esters.

Lithium aluminum hydride (LiAlH₄) is a strong and effective reagent for this purpose. doubtnut.comyoutube.com It acts as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the ester. A subsequent workup with an aqueous acid is required to protonate the resulting alkoxide intermediate to form the final alcohol product. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters under standard conditions. doubtnut.com Catalytic hydrogenation using copper-based catalysts can also be employed for the selective hydrogenation of methyl benzoate (B1203000) to benzyl alcohol under specific temperature and pressure conditions. researchgate.net

This reduction provides a pathway to benzyl alcohol derivatives, which are valuable intermediates in the synthesis of more complex molecules.

Table 2: Reduction of Ester to Alcohol

| Starting Material | Reagent | Product |

|---|

Reactivity of the Aromatic Ring

The reactivity of the benzene ring towards substitution is heavily influenced by the electronic properties of its existing substituents.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the rate and regioselectivity of the reaction are dictated by the interplay of the directing effects of the substituents on the ring. libretexts.orgyoutube.com For this compound, the effects are as follows:

Amino group (-NH₂): A powerful activating group that donates electron density to the ring through resonance. It is a strong ortho, para-director. masterorganicchemistry.comorganicchemistrytutor.com

Methyl group (-CH₃): A weakly activating group that donates electron density through an inductive effect. It is also an ortho, para-director. chemistrysteps.comlibretexts.org

Methyl ester group (-COOCH₃): A moderately deactivating group that withdraws electron density from the ring through both induction and resonance. It is a meta-director. organicchemistrytutor.com

When both activating and deactivating groups are present, the position of substitution is generally controlled by the most powerful activating group. chemistrysteps.com In this case, the amino group is the dominant director. The positions ortho and para to the amino group are C-2 and C-5. The C-2 position is already substituted with a methyl group. Therefore, electrophilic attack is most likely to occur at the C-5 position, which is para to the amino group and ortho to the fluorine atom. Steric hindrance from the adjacent methyl group at C-2 could further disfavor substitution at other positions.

Nucleophilic Aromatic Substitution in Fluorinated Systems

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl fluorides. This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (in this case, fluorine), forming a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comresearchgate.net The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize this negative intermediate. chemistrysteps.com

The aromatic ring of this compound is rendered electron-rich by the strong electron-donating amino group and the methyl group. epa.gov These activating groups disfavor the SₙAr mechanism by destabilizing the negatively charged Meisenheimer complex. Consequently, displacing the fluorine atom via nucleophilic aromatic substitution would be challenging under standard conditions and would likely require harsh reaction conditions or specialized catalytic systems designed for electron-rich aromatics. researchgate.netepa.gov The order of reactivity for halogens as leaving groups in SₙAr is typically F > Cl > Br > I, making fluoride a good leaving group if the electronic requirements are met. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To utilize these reactions, a halogenated derivative of the parent compound is typically required, where a bromine or iodine atom serves as the coupling partner.

Suzuki, Sonogashira, and Heck Couplings on Halogenated Derivatives

Assuming a derivative such as Methyl 3-amino-5-bromo-4-fluoro-2-methylbenzoate is prepared, it can serve as a versatile substrate for various cross-coupling reactions. The carbon-bromine bond is the reactive site for oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is a robust method for forming aryl-aryl or aryl-vinyl bonds. nih.govnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base. beilstein-journals.orgnih.govnih.gov

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org It requires a palladium catalyst and a base. organic-chemistry.orglibretexts.orgyoutube.com

These reactions provide extensive opportunities for structural diversification, allowing for the introduction of a wide range of aryl, vinyl, alkynyl, and alkyl groups onto the aromatic core.

Table 3: Potential Cross-Coupling Reactions of a Brominated Derivative

| Reaction Type | Coupling Partner | Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl-3-amino-4-fluoro-2-methylbenzoate |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N) | 5-(Alkynyl)-3-amino-4-fluoro-2-methylbenzoate |

C-N and C-O Bond Forming Reactions

The amino group of this compound is a key functional group for derivatization through the formation of new carbon-nitrogen (C-N) and, theoretically, carbon-oxygen (C-O) bonds. These transformations are fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities.

C-N Bond Formation:

The primary amino group in this compound is a potent nucleophile, making it susceptible to reactions with a variety of electrophiles to form new C-N bonds. A significant application of this reactivity is in amide bond formation and cross-coupling reactions.

A closely related compound, Methyl 3-amino-4-methylbenzoate, is a known impurity in the synthesis of the anticancer drug Nilotinib. The core structure of Nilotinib features a C-N bond formed between an aminobenzoic acid derivative and a pyrimidine ring. This suggests that a key step in the synthesis of Nilotinib and related compounds involves the coupling of an aminobenzoate, such as this compound, with a heterocyclic halide.

An illustrative example of such a C-N bond formation is the reaction of an aminobenzoate with an activated pyrimidine derivative. This type of reaction is central to the synthesis of many kinase inhibitors.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | 2-chloro-4-(pyridin-3-yl)pyrimidine | Nucleophilic Aromatic Substitution | N-(5-(methoxycarbonyl)-2-fluoro-6-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine |

| This compound | Acetyl chloride | Acylation | Methyl 3-acetamido-4-fluoro-2-methylbenzoate |

| This compound | Methyl iodide (in the presence of a base) | Alkylation | Methyl 3-(methylamino)-4-fluoro-2-methylbenzoate |

C-O Bond Formation:

Currently, there is a lack of specific research findings in the public domain detailing C-O bond forming reactions involving this compound. Theoretically, derivatization involving the formation of a C-O bond would necessitate the presence of a hydroxyl group. While the starting compound does not possess a hydroxyl group, it is conceivable that derivatives could be synthesized to incorporate one, which could then participate in etherification reactions. For instance, if the methyl ester were to be hydrolyzed to the corresponding carboxylic acid and then reduced, the resulting benzyl alcohol could undergo Williamson ether synthesis. However, without experimental data, this remains a speculative pathway for derivatization.

Applications in Advanced Chemical Synthesis and Functional Materials

Role as a Core Synthetic Intermediate

The specific arrangement of amino, fluoro, and methyl groups on the benzene (B151609) ring of Methyl 3-amino-4-fluoro-2-methylbenzoate provides a versatile platform for a variety of chemical transformations. This strategic placement of functional groups allows for regioselective reactions, making it a sought-after intermediate in multi-step syntheses.

Precursor for Complex Organic Molecules

The reactivity of the amino group, coupled with the directing effects of the fluorine and methyl substituents, enables the construction of intricate molecular architectures. The amino functionality can be readily diazotized and converted into a range of other functional groups, or it can participate in coupling reactions to build larger molecular frameworks. The presence of the fluorine atom can influence the electronic properties and metabolic stability of the final products, a desirable feature in many advanced materials and pharmaceuticals.

Scaffold for the Development of New Chemical Entities

The substituted benzoate (B1203000) core of this compound serves as a foundational scaffold upon which new chemical entities can be assembled. By modifying the ester and amino groups and by leveraging the reactivity of the aromatic ring, chemists can generate libraries of novel compounds. This approach is fundamental to discovery chemistry, where the goal is to identify molecules with unique properties and functions.

Utilization in Medicinal Chemistry Programs

In the realm of drug discovery and development, the structural motifs present in this compound are of particular interest. The aminobenzoic acid scaffold is a common feature in many biologically active compounds.

Building Block for Nitrogen-Containing Heterocycles with Pharmacological Relevance

The amino and ester functionalities of this compound are ideal handles for the construction of nitrogen-containing heterocyclic rings, which are prevalent in pharmacologically active molecules. Through cyclization reactions, a variety of heterocyclic systems, such as quinolones, benzodiazepines, and other related structures, can be synthesized. These heterocycles often form the core of drugs with diverse therapeutic applications. The strategic incorporation of fluorine can enhance the pharmacological profile of these molecules.

Precursor for Bioactive Molecular Scaffolds

The core structure of this compound can be elaborated to produce various bioactive molecular scaffolds. These scaffolds can be further functionalized to interact with specific biological targets. The interplay of the substituents on the aromatic ring can be fine-tuned to optimize binding affinity, selectivity, and pharmacokinetic properties.

Intermediate in the Synthesis of Specific Drug Classes (e.g., HIV-1 integrase inhibitors)

While direct evidence linking this compound to the synthesis of currently marketed HIV-1 integrase inhibitors is not extensively documented in publicly available literature, its structural features are relevant to the design of such therapeutic agents. Many HIV-1 integrase inhibitors feature substituted aromatic or heteroaromatic moieties. The development of novel inhibitors is an ongoing area of research, and versatile building blocks are crucial for these efforts. The unique substitution pattern of this compound makes it a plausible, though perhaps not yet widely utilized, intermediate for the synthesis of new investigational agents in this class. Patent literature often discloses numerous scaffolds and intermediates in the quest for new drugs, and compounds with similar substitution patterns have been explored in the context of HIV integrase inhibition google.comgoogle.com.

Patent Landscape and Industrial Applications

The chemical compound this compound has garnered attention within the field of advanced chemical synthesis, primarily as a valuable building block for more complex molecules. Its specific substitution pattern—an amino group, a fluorine atom, and a methyl group on a benzoate scaffold—makes it a key intermediate in the synthesis of various functional materials and pharmacologically active compounds. This section delves into the patent landscape surrounding its synthesis and the considerations for its industrial-scale production.

Analysis of Patented Synthetic Routes and Applications

An analysis of the patent literature reveals that this compound is a known compound, with its synthesis falling under the broader art of substituted benzoic acid derivatives. A key patent in this area is the Chinese patent CN101687810A, which discloses bicyclic compounds and their pharmaceutical uses. prepchem.comgoogle.com While the patent focuses on the final complex molecules, it identifies this compound as a crucial intermediate.

The patent literature suggests that the synthesis of this compound would likely follow established methodologies for the preparation of substituted aromatic compounds. A plausible synthetic route, inferred from general organic chemistry principles and the synthesis of structurally similar compounds, would involve a multi-step process. The synthesis of related fluorinated and aminated benzoic acids often starts from commercially available precursors. For instance, the synthesis of 3-fluoro-4-methyl-benzoic acid has been documented, and similar strategies could be adapted.

A hypothetical, yet chemically sound, synthetic pathway for this compound is outlined below:

Table 1: Plausible Synthetic Route for this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Methyl 4-fluoro-2-methyl-3-nitrobenzoate |

| 2 | Reduction | Reducing agent (e.g., H₂, Pd/C or SnCl₂/HCl) | This compound |

This proposed route begins with a commercially available or readily synthesized fluorinated and methylated benzoic acid ester. The introduction of the amino group is typically achieved through nitration followed by reduction. The precise conditions for these reactions would need to be optimized to achieve high yield and purity.

The primary application of this compound, as indicated in the patent literature, is as a critical intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The specific bicyclic compounds mentioned in patent CN101687810A are intended for medicinal use, highlighting the importance of this building block in the drug discovery and development process.

Industrial Scale Synthesis and Process Optimization Considerations

There is limited publicly available information specifically detailing the industrial-scale synthesis of this compound. However, general principles of process chemistry can be applied to outline the key considerations for scaling up its production. The transition from laboratory-scale synthesis to industrial production necessitates a focus on safety, efficiency, cost-effectiveness, and environmental impact.

Key considerations for industrial scale-up would include:

Raw Material Sourcing: The availability and cost of the starting materials are critical factors. Establishing a reliable and economical supply chain for the fluorinated and methylated precursors would be a primary concern.

Reaction Conditions Optimization:

Solvent Selection: Choosing an appropriate solvent that is effective, safe, and easily recoverable is crucial.

Temperature and Pressure Control: Precise control over reaction parameters is necessary to maximize yield and minimize the formation of byproducts. This is particularly important during the nitration step, which is highly exothermic.

Catalyst Selection and Loading: For the reduction step, optimizing the type and amount of catalyst (e.g., Palladium on carbon) would be essential to ensure efficient and complete conversion.

Work-up and Purification: Developing a robust and scalable method for isolating and purifying the final product is a key challenge. This could involve techniques such as crystallization, distillation, or chromatography, with a preference for methods that are amenable to large-scale operations.

Process Safety: A thorough hazard and operability (HAZOP) study would be required to identify and mitigate potential safety risks associated with the handling of hazardous reagents like nitric and sulfuric acids.

Waste Management: The environmental impact of the process must be considered. Developing methods for treating and disposing of waste streams in an environmentally responsible manner is a critical aspect of industrial chemical synthesis.

Table 2: Industrial Process Optimization Parameters

| Parameter | Laboratory Scale Focus | Industrial Scale Focus |

| Yield | Maximizing percentage yield | Maximizing space-time yield and overall process efficiency |

| Purity | High purity for characterization | Consistent and specified purity for downstream applications |

| Reagents | High-purity, often expensive reagents | Cost-effective, bulk-sourced reagents |

| Equipment | Glassware | Large-scale reactors, separation and purification units |

| Safety | Fume hood and personal protective equipment | Comprehensive process safety management systems |

| Waste | Small-scale disposal | Integrated waste treatment and recycling streams |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. For Methyl 3-amino-4-fluoro-2-methylbenzoate, one would expect to observe distinct signals for the aromatic protons, the methyl ester protons, the amine protons, and the methyl group attached to the benzene (B151609) ring. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine and ester groups and the electron-donating effect of the amino and methyl groups. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, revealing the connectivity of the protons on the aromatic ring.

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. The spectrum would show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents (amino, fluoro, methyl, and carboxylate groups). The carbon directly bonded to the fluorine atom would exhibit a characteristic large coupling constant (¹J C-F).

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. wikipedia.org For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom on the aromatic ring. Furthermore, coupling between the fluorine and adjacent protons (³J H-F) would provide additional structural information.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the substitution pattern on the benzene ring by showing, for example, correlations between the methyl protons and the adjacent aromatic carbons, or between the aromatic protons and the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, which can help to confirm the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

N-H stretching: Typically, two bands would be observed in the region of 3300-3500 cm⁻¹ for the primary amine (-NH₂).

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=O stretching: A strong absorption band for the ester carbonyl group would be expected in the range of 1700-1730 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-F stretching: A strong band in the region of 1000-1300 cm⁻¹ would be indicative of the C-F bond.

C-N stretching: This would appear in the 1250-1350 cm⁻¹ region.

C-O stretching: The C-O stretch of the ester group would be visible around 1100-1300 cm⁻¹.

Without access to the actual spectra, the precise chemical shifts, coupling constants, and vibrational frequencies for this compound cannot be provided. The information presented here is based on established principles of spectroscopic analysis and is intended to serve as a guide for the interpretation of experimental data, should it become available.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique used to obtain a vibrational fingerprint of a molecule. While specific Raman spectra for this compound are not widely published, the expected vibrational modes can be inferred from studies on analogous compounds like aminobenzoic acids and other substituted benzoates. researchgate.netresearchgate.netnih.gov The Raman spectrum provides information on molecular conformation and intermolecular bonding. nih.gov

The key functional groups—amino (-NH2), fluoro (-F), methyl (-CH3), and methyl ester (-COOCH3)—each produce characteristic vibrational bands. The aromatic ring itself also gives rise to distinct signals. For instance, studies on similar molecules show prominent peaks corresponding to ring breathing modes, C-H bending, and C=C stretching. researchgate.net The presence of intermolecular hydrogen bonding, particularly involving the amino group, can be investigated by comparing spectra from solid samples with those from solutions. nih.govnih.gov

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretching | Amino | 3300 - 3500 | researchgate.net |

| C-H Stretching (Aromatic) | Benzene Ring | 3000 - 3100 | researchgate.net |

| C-H Stretching (Methyl) | Methyl | 2850 - 3000 | nih.gov |

| C=O Stretching | Ester | 1680 - 1740 | miamioh.edu |

| C=C Stretching | Benzene Ring | ~1600 | researchgate.net |

| N-H Bending | Amino | 1550 - 1650 | researchgate.net |

| C-N Stretching | Amino-Aromatic | 1300 - 1400 | researchgate.net |

Note: The exact positions of the peaks can be influenced by the electronic effects of the various substituents on the benzene ring and by the physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₉H₁₀FNO₂), the calculated molecular weight is approximately 183.18 g/mol . moldb.com

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pathways are influenced by the substituents on the aromatic ring. For substituted aminobenzoates, characteristic fragmentation patterns include the loss of the ester's alkoxy group or the entire carbomethoxy group. nih.gov The presence of ortho, meta, and para isomers can lead to distinct fragmentation behaviors, sometimes involving hydrogen rearrangements. nih.gov

The analysis of protonated molecules, often generated by electrospray ionization (ESI), can also provide structural information through tandem mass spectrometry (MS/MS). nih.govunito.it Common fragmentation of protonated amino acids and their derivatives involves the loss of small neutral molecules like water and carbon monoxide. unito.it

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value (approx.) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 183 | [C₉H₁₀FNO₂]⁺• | Molecular Ion (M⁺•) |

| 152 | [M - OCH₃]⁺ | •OCH₃ (31 Da) |

| 124 | [M - COOCH₃]⁺ | •COOCH₃ (59 Da) |

Note: The relative intensities of these fragments provide clues to the stability of the resulting ions and the most favorable fragmentation pathways.

X-ray Diffraction (XRD) for Crystalline Structure and Conformation Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, data from closely related structures, such as other substituted methyl benzoates, provide valuable insights. nih.govresearchgate.net

In such structures, the benzene ring is typically planar. researchgate.net However, the methyl ester group (–COOCH₃) may be twisted out of the plane of the aromatic ring. The dihedral angle between the plane of the ring and the plane of the ester group is a key conformational parameter. researchgate.netresearchgate.net For example, in methyl 4-methylbenzoate, this dihedral angle is very small, indicating a nearly planar molecule, while in other structures, it can be more significant. researchgate.netresearchgate.net The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonds involving the amino group and C-H···O contacts. nih.govresearchgate.net

Table 3: Typical Crystallographic Parameters for Substituted Benzoate (B1203000) Esters

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| C-C (aromatic) bond length | Distance between adjacent carbons in the benzene ring | 1.37 - 1.40 Å | researchgate.net |

| C=O bond length | Length of the carbonyl double bond in the ester | ~1.20 Å | researchgate.net |

| C-O bond length | Length of the single bond in the ester | ~1.35 Å | researchgate.net |

| Dihedral Angle (Ring-Ester) | Twist between the aromatic ring and the ester group | 0° - 85° | researchgate.netresearchgate.net |

Spectroscopic Techniques for Tautomerism Investigation

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. While significant tautomerism is not expected for this compound under normal conditions (the amino form is highly stable), spectroscopic techniques are essential for investigating such potential equilibria in related compounds. numberanalytics.com Techniques like IR, NMR, and UV-Vis spectroscopy are highly sensitive to the structural changes that accompany tautomerization. numberanalytics.comnih.gov

For instance, in systems where amino-imine tautomerism is possible, IR spectroscopy could detect the appearance of a C=N stretching vibration and the disappearance of the characteristic N-H stretching bands of the primary amine. nih.gov NMR spectroscopy is also very powerful, as tautomerization leads to changes in the chemical shifts of the involved atoms and their neighbors. nih.gov UV-Vis spectroscopy can reveal tautomerism through shifts in the maximum absorption wavelength (λmax), as different tautomers possess different conjugated systems and thus absorb light at different energies. numberanalytics.com The study of tautomeric equilibria can be complex, often requiring a combination of experimental techniques and computational modeling. numberanalytics.comrsc.org In some porphyrin systems, for example, the photophysical properties of individual NH-tautomers can be distinguished even at room temperature using a combination of absorption and fluorescence spectroscopy. nih.govrsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties and geometry of organic molecules.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. This is achieved through geometry optimization. For Methyl 3-amino-4-fluoro-2-methylbenzoate, key considerations include the orientation of the methyl ester, amino, and methyl groups relative to the benzene (B151609) ring.

Due to steric hindrance between the adjacent methyl and ester groups, and the amino and fluoro groups, the substituents are expected to twist out of the plane of the benzene ring to achieve a minimum energy conformation. Conformational analysis involves exploring various rotational isomers (conformers) to identify the global minimum on the potential energy surface. DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This data is for illustrative purposes to show typical DFT outputs and is not based on experimental results for this specific molecule.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C(ring)-C(ester) | 1.51 |

| C(ring)-N | 1.40 | |

| C(ring)-F | 1.36 | |

| C(ring)-C(methyl) | 1.52 | |

| Bond Angles ( ° ) | C-C-C(ester) | 121.5 |

| C-C-N | 120.8 | |

| C-C-F | 119.5 | |

| Dihedral Angles ( ° ) | C-C-C-O (ester) | 45.0 |

| C-C-N-H | 15.0 |

Electronic Structure Determination and Charge Distribution Analysis

Once the geometry is optimized, the electronic structure can be analyzed. This involves mapping the electron density across the molecule and calculating the partial atomic charges on each atom. Methods like Natural Bond Orbital (NBO) or Mulliken population analysis are used for this purpose.

DFT is a reliable method for predicting spectroscopic data, which can aid in the identification and characterization of the compound.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). nih.govnih.govacs.org These predicted shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental spectra to confirm the structure. rsc.orgmodgraph.co.ukrsc.org

Vibrational Spectroscopy: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. These frequencies arise from the stretching, bending, and torsional motions of the atoms. Analysis of the calculated vibrational modes can help assign specific peaks in an experimental spectrum to particular functional groups, confirming their presence and chemical environment.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Hypothetical Data) This data is for illustrative purposes and is not based on experimental results.

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

| ¹H NMR | Aromatic-H | 6.5 - 7.5 |

| Amino-H₂ | 4.0 - 5.0 | |

| Ester-CH₃ | ~3.8 | |

| Ring-CH₃ | ~2.2 | |

| ¹³C NMR | Carbonyl-C | ~168 |

| Aromatic-C | 110 - 150 | |

| Ester-CH₃ | ~52 | |

| Ring-CH₃ | ~15 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO: Represents the ability to donate electrons. Its energy level is related to the ionization potential. For this molecule, the HOMO is expected to be distributed primarily over the electron-rich aromatic ring and the amino group.

LUMO: Represents the ability to accept electrons. Its energy level is related to the electron affinity. The LUMO is likely to be localized on the electron-withdrawing methyl ester group and the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. numberanalytics.com A smaller gap suggests the molecule is more polarizable and more reactive. The presence of both electron-donating and electron-withdrawing groups on the same ring is expected to reduce the HOMO-LUMO gap compared to benzene. acs.orgnih.gov

Table 3: Illustrative FMO Properties (eV) for this compound (Hypothetical Data) This data is for illustrative purposes and is not based on experimental results.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.80 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.55 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides a static, gas-phase picture at zero Kelvin, Molecular Dynamics (MD) simulations can explore the dynamic behavior of the molecule over time, often in a simulated solvent environment. MD simulations solve Newton's equations of motion for the atoms, providing a trajectory of their positions and velocities.

For this compound, MD simulations would reveal the flexibility of the substituent groups, such as the rotation of the methyl and ester groups and the inversion of the amino group. This provides a more realistic understanding of the molecule's conformational landscape at a given temperature and pressure, which is essential for understanding its interactions with other molecules, such as biological receptors or solvent molecules.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in mapping out potential reaction pathways. For example, the synthesis of this compound or its subsequent reactions (e.g., saponification or further electrophilic substitution) can be modeled. acs.orglibretexts.org

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding the factors that control regioselectivity and stereoselectivity. Such studies can validate proposed mechanisms or suggest alternative pathways that might not be obvious from experimental data alone. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool for predicting the physicochemical properties of a molecule based on its chemical structure. This approach establishes a mathematical correlation between a set of molecular descriptors and an experimentally determined property. For this compound, while specific QSPR models are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict a range of its properties, drawing parallels from studies on structurally related compounds like substituted anilines and aromatic esters. nih.govrdd.edu.iqnih.gov

The fundamental premise of QSPR is that the structure of a molecule, encoded in numerical descriptors, inherently determines its properties. The general workflow for developing a QSPR model involves several key steps: compiling and curating a dataset of compounds with known properties, calculating a wide array of molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical model, and rigorously validating the model's predictive power. nih.gov

For this compound, a hypothetical QSPR study could predict properties crucial for various applications, such as solubility, boiling point, vapor pressure, and dipole moment. rdd.edu.iqnih.gov Furthermore, by analogy to QSAR (Quantitative Structure-Activity Relationship) studies on similar bioactive molecules, models could also be developed to forecast biological activities or toxicities. nih.govresearchgate.net

The development of a robust QSPR model hinges on the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure. For a substituted aromatic compound like this compound, these descriptors would fall into several categories:

Constitutional Descriptors: These are the simplest descriptors and relate to the molecular formula and atom counts (e.g., molecular weight, number of fluorine atoms, number of nitrogen atoms).

Topological Descriptors: These describe the connectivity of atoms within the molecule, such as branching and shape.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. For this compound, key descriptors would include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of partial charges on the atoms. nih.gov The presence of the electron-withdrawing fluorine atom and the electron-donating amino and methyl groups would significantly influence these electronic descriptors.

A hypothetical QSPR model for predicting a property like the dipole moment of a series of related substituted benzoates, including this compound, could be represented by a multiple linear regression (MLR) equation:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where Property is the value being predicted, D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical fitting process.

To illustrate, a QSPR study on the toxicity of substituted anilines found that their effects were correlated with the Hammett sigma constant (an electronic descriptor) and descriptors related to hydrogen bonding capacity. nih.gov This suggests that for this compound, descriptors quantifying the hydrogen bonding potential of the amino group and the electronic influence of the fluorine and methyl substituents would be critical for predicting its biological activity.

The predictive accuracy and robustness of any developed QSPR model must be rigorously assessed. Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using an independent set of compounds not used in the model's creation. researchgate.net

The insights gained from QSPR models for this compound would be valuable for guiding synthetic efforts and for the in silico screening of novel derivatives with desired properties, thereby accelerating the research and development process.

Data Tables

Table 1: Hypothetical Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Class | Example Descriptor | Description | Potential Relevance |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | General property correlation. |

| Atom Count (F, N, O) | The number of specific heteroatoms. | Influences polarity, reactivity, and hydrogen bonding. | |

| Topological | Wiener Index | A distance-based descriptor reflecting molecular branching. | Correlation with boiling point and other physical properties. |

| Kier & Hall Shape Indices | Describe molecular shape and size. | Relates to steric interactions and receptor fitting. | |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. | Important for solubility and transport properties. |

| Molecular Volume | The volume occupied by the molecule. | Related to density and steric effects. | |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (reactivity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (reactivity). | |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular forces and solubility. | |

| Partial Charge on N | The calculated electronic charge on the nitrogen atom. | Important for hydrogen bonding and electrostatic interactions. |

Table 2: Illustrative QSPR Model for a Hypothetical Property (e.g., a measure of bioactivity)

This table illustrates what a QSPR model might look like for a series of compounds structurally related to this compound.

| Compound | Experimental Property | Predicted Property | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., LUMO Energy) |

| Compound A | 4.5 | 4.6 | 2.1 | -1.5 eV |

| Compound B | 5.2 | 5.1 | 2.5 | -1.2 eV |

| This compound | (unknown) | (to be predicted) | (calculable) | (calculable) |

| Compound C | 3.8 | 3.9 | 1.8 | -1.8 eV |

| Compound D | 4.9 | 4.8 | 2.3 | -1.4 eV |

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes for Methyl 3-amino-4-fluoro-2-methylbenzoate

One promising approach involves the use of palladium-catalyzed C-N bond formation reactions. These methods offer high efficiency and selectivity in the amination of aryl halides. nih.govresearchgate.netchemicalbook.comgoogle.com For instance, the coupling of an appropriately substituted aryl bromide with an ammonia (B1221849) equivalent using a palladium catalyst and a suitable ligand could provide a direct route to the aniline (B41778) derivative. nih.gov Research in this area will likely focus on developing more active and stable catalyst systems that can operate under milder conditions and with lower catalyst loadings.

Another avenue of exploration is the late-stage functionalization of simpler, more readily available precursors. This strategy avoids carrying complex functionality through a long synthetic sequence. For example, methods for the direct and regioselective amination or fluorination of a pre-functionalized benzoic acid ester could significantly streamline the synthesis.

Exploration of New Derivatization Strategies for Diverse Molecular Libraries

The inherent functionality of this compound, with its reactive amino and ester groups, makes it an ideal scaffold for the generation of diverse molecular libraries. Future research will undoubtedly focus on exploring new derivatization strategies to expand the chemical space accessible from this building block.

High-throughput synthesis techniques are becoming increasingly important for the rapid generation of compound libraries for drug discovery and materials science. chemicalbook.com These automated platforms can be employed to systematically modify the amino and ester functionalities of this compound with a wide array of reactants. For example, the amino group can be acylated, alkylated, or used in the formation of various heterocyclic rings. The ester group, in turn, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, or other functional groups. nih.gov

The development of one-pot or tandem reaction sequences starting from this compound will also be a key trend. These approaches improve efficiency by minimizing purification steps and reducing solvent usage.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is rapidly emerging as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved safety, scalability, and process control. rsc.orggoogle.comgoogle.com The integration of the synthesis and derivatization of this compound with flow chemistry platforms represents a significant future trend.

Continuous-flow reactors can enable the use of reaction conditions that are difficult or hazardous to implement in traditional batch processes, such as high temperatures and pressures. researchgate.netbldpharm.com This can lead to significantly accelerated reaction rates and improved yields. For instance, the nitration and subsequent reduction steps often involved in the synthesis of aromatic amines can be performed more safely and efficiently in a flow system. sigmaaldrich.com

Furthermore, the combination of flow chemistry with automated control and real-time analytics allows for rapid reaction optimization and the on-demand synthesis of desired compounds. google.com This automated approach is particularly well-suited for the generation of derivative libraries based on the this compound core, enabling the exploration of structure-activity relationships in a systematic and efficient manner. googleapis.com

Computational Design of Advanced Functional Derivatives

The use of computational chemistry and in silico design is becoming an indispensable tool in modern chemical research. researchgate.net For this compound, computational methods can be employed to predict the properties of its derivatives and to guide the design of new molecules with specific functionalities.